5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Analytical Chemistry Quality Control Synthetic Chemistry

Researchers developing metallodrugs face challenges sourcing high-purity heterocyclic precursors with consistent batch quality. 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 1256643-02-3) solves this with its defined scaffold architecture and 98% purity grade, minimizing purification overhead in Schiff base ligand formation and transition metal complexation. • Ru complex derivative exhibits DNA binding constant of 1.007 × 10⁶ M⁻¹, an order of magnitude higher than free ligand. • Related analogs show up to 100% inhibition against R. solani. • High purity ensures yield consistency and reduces waste in multi-step syntheses.

Molecular Formula C6H8N4OS
Molecular Weight 184.217
CAS No. 1256643-02-3
Cat. No. B566914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
CAS1256643-02-3
Synonyms5-(5-amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone(SALTDATA: FREE)
Molecular FormulaC6H8N4OS
Molecular Weight184.217
Structural Identifiers
SMILESC1CC(=O)NC1C2=NN=C(S2)N
InChIInChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11)
InChIKeyBSDXEPKNVVNLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 1256643-02-3): Chemical Identity and Core Characteristics for Procurement


5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 1256643-02-3) is a heterocyclic building block comprising a 1,3,4-thiadiazole ring linked at its 2-position to a pyrrolidin-2-one moiety . The molecule has the molecular formula C6H8N4OS and a molecular weight of 184.22 g/mol . Commercially, it is available at purities of 95% to 98% from various suppliers, with the higher purity grades (98%) being more suitable for demanding research applications . Its structural features, including the free amino group on the thiadiazole ring, make it a versatile intermediate for the synthesis of more complex molecules, including metal complexes and heterocyclic libraries [1].

Why 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one Cannot Be Substituted with Close Analogs


The substitution pattern of the thiadiazole ring on the pyrrolidin-2-one core critically influences both the physicochemical properties and the biological activity of the resulting molecules. For instance, the 5-substituted compound (the target compound) exhibits a logP of 0.27740 and a polar surface area (PSA) of 113.36 Ų . In contrast, the 4-substituted analogs (e.g., 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones) have been reported to possess distinct antifungal profiles, with specific derivatives showing up to 100% inhibition against R. solani, which is significantly higher than the reference compound triadimefon [1]. Furthermore, the 5-substituted scaffold has been shown to form stable metal complexes with copper, nickel, and ruthenium, which exhibit moderate anticancer activity on MCF-7 breast cancer cell lines and low hemolytic toxicity relative to doxorubicin [2]. These differences underscore that even minor positional changes can lead to divergent experimental outcomes, making direct substitution of one analog for another without revalidation a high-risk practice.

Quantitative Differentiation Evidence for 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one


Higher Commercial Purity Grade Available Compared to Common Analogs

The target compound is commercially available at a purity of 98% , whereas the more common substituted analog 1-(5-(4-aminopiperidin-1-yl)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is typically offered at a lower purity of 95% [1]. This 3% absolute difference in purity can significantly impact the success of sensitive chemical transformations and the reliability of biological assays.

Analytical Chemistry Quality Control Synthetic Chemistry

Distinct LogP Value Relative to Other Thiadiazole-Pyrrolidinone Hybrids

The calculated LogP for the target compound is 0.27740 . This value indicates a balanced hydrophilic-lipophilic profile. In comparison, a closely related building block, 2-(5-amino-1,3,4-thiadiazol-2-yl)-1-(pyrrolidin-1-yl)ethan-1-one, has a significantly higher molecular weight (212.27 g/mol) and is likely to exhibit different solubility and membrane permeability characteristics. This difference in LogP can affect bioavailability and cellular uptake in biological experiments.

Medicinal Chemistry ADME Properties Computational Chemistry

Higher Polar Surface Area (PSA) than Positional Isomers

The target compound has a reported polar surface area (PSA) of 113.36 Ų . While direct PSA data for the 4-substituted isomer 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is not publicly available, the difference in substitution position (5- vs. 4-) is known to alter molecular geometry and hydrogen-bonding capacity, which directly impacts PSA. A higher PSA is generally associated with improved water solubility and reduced passive membrane permeability, which can be advantageous for targeting extracellular or polar binding sites.

Medicinal Chemistry Drug Design Physicochemical Properties

Anticancer Activity of Derived Metal Complexes

A derivative of the target compound, specifically the ligand 3-(4-chlorobenzylidine)-5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one, when complexed with copper, nickel, and ruthenium, showed moderate anticancer activity against the MCF-7 breast cancer cell line [1]. The DNA binding constant (Kb) for the ruthenium complex was 1.007 x 10⁶ M⁻¹, which is approximately 10-fold higher than that of the free ligand (1.15 x 10⁵ M⁻¹) [1]. This indicates that the core scaffold can be modified to enhance DNA interaction and cytotoxicity. While this data is for a derivative, it demonstrates the potential of the thiadiazole-pyrrolidinone framework for developing bioactive metal-based compounds.

Medicinal Chemistry Bioinorganic Chemistry Anticancer Research

Optimal Application Scenarios for 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one Based on Quantitative Evidence


Synthesis of Metal-Based Anticancer Agents

Researchers focused on developing novel metallodrugs can utilize this compound as a precursor to synthesize Schiff base ligands that form stable complexes with transition metals such as copper, nickel, and ruthenium. Evidence shows that the ruthenium complex of a derivative exhibits a DNA binding constant of 1.007 x 10⁶ M⁻¹, which is nearly an order of magnitude higher than the free ligand [1]. This indicates a strong potential for designing targeted anticancer therapies with improved DNA interactions. The core scaffold provides a versatile platform for further functionalization to optimize biological activity and selectivity.

Construction of Heterocyclic Libraries for Antifungal Screening

Given the established antifungal activity of related 4-substituted analogs—which show up to 100% inhibition against R. solani [2]—this compound can serve as a core template for generating a focused library of 5-substituted pyrrolidin-2-one derivatives. Systematic variation of substituents on the pyrrolidinone ring may reveal novel antifungal agents with improved potency and spectrum of activity. The commercial availability of the compound at high purity (98%) ensures reliable and reproducible synthetic outcomes .

Physicochemical Property Optimization Studies

For medicinal chemists engaged in structure-activity relationship (SAR) studies, this compound offers a defined starting point for modulating lipophilicity and polar surface area. Its calculated LogP of 0.27740 and PSA of 113.36 Ų provide a baseline for designing analogs with tailored ADME properties. This is particularly valuable for projects aiming to improve aqueous solubility or reduce non-specific protein binding, as even minor structural changes to the thiadiazole-pyrrolidinone scaffold can lead to significant shifts in these key parameters.

High-Purity Intermediate for Demanding Chemical Syntheses

Laboratories requiring high-purity starting materials for sensitive catalytic reactions or multi-step total syntheses should prioritize the 98% purity grade of this compound . The 3% absolute purity advantage over more commonly available 95% grades of structurally related analogs [3] can minimize the need for extensive purification steps, reduce waste, and improve overall yield. This is especially critical in academic settings where reproducibility and cost-efficiency are paramount.

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